3-O-Methyl-6-fluoro-dopa

L-type amino acid transporter 1 Blood-brain barrier transport Tumor imaging

3-O-Methyl-6-fluoro-dopa (OMFD, also designated [¹⁸F]OMFD when radiolabeled) is a fluorinated phenylalanine derivative and the principal O-methylated metabolite of the widely used PET tracer 6-[¹⁸F]fluoro-L-DOPA (FDOPA). As a synthetic amino acid analog, OMFD serves dual roles: (i) as an essential analytical reference standard for quantifying FDOPA metabolism in plasma during PET studies, and (ii) as a standalone ¹⁸F-labeled radiotracer for tumor imaging via positron emission tomography (PET).

Molecular Formula C10H12FNO4
Molecular Weight 228.21 g/mol
CAS No. 107257-16-9
Cat. No. B035158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-6-fluoro-dopa
CAS107257-16-9
Synonyms18F-30M-DOPA
3,4-dihydroxy-6-fluoro-3-O-methylphenylalanine
3-MF-dopa
3-O-methyl-6-(18F)fluoro-L-DOPA
3-O-methyl-6-fluoro-dopa
3-O-methyl-6-fluoro-dopa, (D)-isomer
3-O-methyl-6-fluoro-dopa, (L)-isomer
3-OMFD
6-fluoro-3-O-methyl-L-dopa
Molecular FormulaC10H12FNO4
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O
InChIInChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)/t7-/m0/s1/i11-1
InChIKeyKSSIQLKAPFWBCQ-HNQUSOLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl-6-fluoro-dopa (CAS 107257-16-9): A Non-Metabolizable Amino Acid PET Tracer for Tumor Imaging and Dopaminergic System Research


3-O-Methyl-6-fluoro-dopa (OMFD, also designated [¹⁸F]OMFD when radiolabeled) is a fluorinated phenylalanine derivative and the principal O-methylated metabolite of the widely used PET tracer 6-[¹⁸F]fluoro-L-DOPA (FDOPA) [1]. As a synthetic amino acid analog, OMFD serves dual roles: (i) as an essential analytical reference standard for quantifying FDOPA metabolism in plasma during PET studies, and (ii) as a standalone ¹⁸F-labeled radiotracer for tumor imaging via positron emission tomography (PET) [2]. Unlike FDOPA, OMFD is not a substrate for aromatic L-amino acid decarboxylase (AADC) or catechol-O-methyltransferase (COMT), rendering it metabolically stable—it is neither decarboxylated nor incorporated into proteins [3]. Its tumor uptake is mediated primarily by the sodium-independent system L amino acid transporters LAT1 and LAT4, which are overexpressed in many cancer types, enabling tumor visualization without the inflammation-related false positives that confound ¹⁸F-FDG imaging [4].

Why 3-O-Methyl-6-fluoro-dopa Cannot Be Replaced by Generic FDOPA or Alternative Amino Acid Tracers in Analytical and Imaging Workflows


Although OMFD is structurally related to FDOPA and other fluorinated amino acid tracers such as FET, functional substitution is precluded by fundamental differences in metabolic fate, transporter affinity, and kinetic behavior. FDOPA undergoes extensive peripheral decarboxylation and O-methylation, producing multiple radioactive metabolites that cross the blood-brain barrier (BBB) and complicate PET data quantification—indeed, the presence of peripherally generated OMFD itself is a recognized confound in FDOPA PET kinetic modeling [1]. In contrast, purified OMFD as an administered tracer is metabolically inert: it is not decarboxylated, not sulfoconjugated, and not incorporated into proteins, yielding a single-compartment kinetic profile in brain tissue with a distribution volume close to unity [2]. Compared to FET, OMFD exhibits distinct LAT1 affinity characteristics and BBB transport kinetics, with K₁ and k₂ values approximately 2-fold lower than those of D-FET in piglet models, indicating different transport efficiency that cannot be assumed equivalent [3]. Furthermore, unlike FDG, OMFD uptake is not driven by glucose metabolism and is therefore not confounded by inflammation or infection, making it a mechanistically distinct imaging agent rather than an interchangeable analog [4]. These differences mean that analytical reference standards, kinetic models, and imaging protocols validated for FDOPA, FET, or FDG cannot be directly transferred to OMFD-based applications without risking quantitative inaccuracy.

3-O-Methyl-6-fluoro-dopa: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


LAT1 Amino Acid Transporter Affinity: OMFD Demonstrates Higher Affinity Than FDOPA at Human LAT1 In Vitro

In-vitro studies using human LAT1 reveal a significantly higher affinity of OMFD for the system L large neutral amino acid transporter compared with FDOPA [1]. This differential transporter affinity has direct consequences for blood-brain barrier (BBB) permeability and tumor cell uptake. The sodium-independent system L transporter (LAT1) is the primary route by which both OMFD and FDOPA cross the BBB and enter tumor cells; however, the lower affinity of FDOPA for LAT1 means that FDOPA uptake is more susceptible to competitive inhibition by physiological plasma concentrations of other large neutral amino acids [2]. In porcine BBB studies, treatment with the selective LAT1 inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduced the brain transport of [¹⁸F]FDOPA and [¹⁸F]OMFD by 35% and 32%, respectively, confirming shared LAT1-mediated transport but also revealing differential sensitivity [3].

L-type amino acid transporter 1 Blood-brain barrier transport Tumor imaging PET tracer kinetics

Metabolic Stability and Simplified Kinetic Modeling: OMFD Exhibits a Single Reversible Compartment Profile vs. Multi-Compartment FDOPA Kinetics

When administered as a tracer, OMFD demonstrates a fundamentally simpler and more predictable kinetic profile compared with FDOPA, owing to its metabolic inertness [1]. In FDOPA PET studies, the in vivo generation of OMFD as a peripheral metabolite creates a significant analytical confound: the peripherally produced OMFD crosses the BBB and contributes to brain radioactivity that must be mathematically corrected for in multi-compartment models [2]. By administering OMFD directly as the tracer, this confound is eliminated entirely. In human brain PET studies, OMFD exhibits a distribution volume close to unity (approximately 1.0), and a single, reversible compartment is adequate to model the measured time course of radioactivity after injection [3]. In contrast, FDOPA requires complex multi-compartment models with 4–6 rate constants to account for decarboxylation, vesicular storage, and metabolite washout [4].

PET kinetic modeling Metabolic stability Brain imaging Distribution volume

Tumor Uptake and Lesion-to-Background Contrast: OMFD PET Achieves Quantified Tumor Delineation in Brain Tumors with SUV 3.0 ± 0.8 and Tumor/Non-Tumor Ratio 1.9 ± 0.5 in Patients

In a clinical study of 19 patients with suspected or confirmed brain tumors, OMFD PET demonstrated consistent tumor visualization with standardized uptake values (SUVs) of 3.0 ± 0.8 and a tumor-to-non-tumor ratio of 1.9 ± 0.5 [1]. The highest tumor and normal brain uptake occurred between 15 and 30 minutes post-injection, with a subsequent slow decrease, providing a well-defined temporal window for image acquisition [2]. In a separate study, OMFD PET provided additional tumor volume information beyond contrast-enhanced MRI in radiation treatment planning for malignant glioma: in 5 out of 25 patients, more than 10 cm³ of OMFD-identified tumor tissue (GTVOMFD) lay outside the conventionally derived planning target volume, and the PTV would have been enlarged by more than 20% in 7 patients had OMFD-PET been incorporated [3]. In the preclinical setting, biodistribution studies in tumor-bearing nude mice showed tumor uptake of 12.4 ± 1.8% ID/g at 60 min post-injection with a tumor-to-blood ratio of 9.2 ± 0.8 at 45 min, confirming high and selective tumor accumulation [4].

Brain tumor imaging Standardized uptake value (SUV) Glioblastoma PET tumor delineation

Radiochemical Synthesis Efficiency: Robust 20–25% Yield in 50 Minutes Enables Routine Clinical Production Using Standard FDOPA Synthesis Modules

The synthesis of [¹⁸F]OMFD has been optimized to achieve a radiochemical yield of 20–25% (decay-corrected, relative to [¹⁸F]F₂) within a total synthesis time of approximately 50 minutes, using a stereoselective fluorodestannylation approach from the stannylated precursor N-formyl-3-O-methyl-4-O-Boc-6-trimethylstannyl-L-DOPA-ethyl ester [1]. This yield and timeline are compatible with the 109.8-minute half-life of ¹⁸F, allowing sufficient radioactivity for clinical PET imaging after a single production run. Notably, the synthesis can be performed using [¹⁸F]FDOPA-preparation devices with only minor modifications, significantly lowering the barrier to adoption for existing PET radiopharmacies [2]. Earlier fluorination methods using direct fluorination of protected L-DOPA derivatives with [¹⁸F]acetyl hypofluorite achieved lower yields: the 2- and 6-fluoro isomers were synthesized in only 8% radiochemical yield collectively, requiring challenging HPLC separation, whereas the optimized stannyl precursor approach for OMFD alone achieves 20% yield with high radiochemical purity [3]. Higher specific activity of 500 mCi/mmol has been reported using [¹⁸F]acetyl hypofluorite fluorination of a stannylated dopa precursor [4].

Radiochemical synthesis GMP production Clinical PET tracer manufacturing Electrophilic radiofluorination

FDOPA Metabolite Reference Standard: OMFD as a Critical Analytical Tool for Accurate Plasma Input Function Determination in FDOPA PET Quantification

In FDOPA PET studies, accurate determination of the plasma input function requires chromatographic separation and quantification of FDOPA from its principal metabolite, OMFD. Studies have established that after carbidopa pretreatment in humans, extensive peripheral metabolism of FDOPA to OMFD occurs, with significant increases in OMFD plasma levels persisting for 120 minutes after FDOPA administration [1]. At 1 hour post-injection, the plasma concentration of 3-O-methyl-6-[18F]fluoro-L-DOPA reaches approximately 20% that of FDOPA, although the mean concentration over the entire sampling interval is less than 5% [2]. Both FDOPA and OMFD cross the BBB via the large neutral amino acid transporter, meaning that failure to correct for the OMFD fraction in plasma leads to overestimation of the FDOPA input function and consequent errors in estimates of DOPA decarboxylation rate (k₃) [3]. The batch-contact alumina-extraction method has been validated as a routine technique for separating [¹⁸F]FDOPA from OMFD in arterial plasma samples collected during PET scans, with the OMFD reference standard being essential for method calibration and validation [4].

FDOPA metabolite analysis Plasma input function HPLC PET quantification Arterial blood sampling

Tumor Selectivity Over Inflammatory Tissue: OMFD Avoids False-Positive Uptake in Macrophages, a Key Limitation of FDG-PET in Oncology

A recognized limitation of ¹⁸F-FDG PET in oncology is its nonspecific uptake in inflammatory lesions, macrophages, and other activated immune cells, which can produce false-positive results mimicking tumor recurrence or metastasis [1]. In vitro studies directly comparing ¹⁸F-OMFD uptake in human tumor cell lines (HT-29 adenocarcinoma, FaDu squamous cell carcinoma) versus human macrophages (THP-1) and primary human aortic endothelial cells (HAEC) demonstrated that OMFD uptake in macrophages and endothelial cells was substantially lower than in tumor cells [2]. Quantitative analysis revealed that FaDu squamous cell carcinoma cells exhibited the highest OMFD uptake (Vmax 10.6 ± 1.1 nmol/min × mg cell protein) with correspondingly high LAT1 expression, while THP-1 macrophages showed markedly lower uptake [3]. This differential uptake profile supports the hypothesis that OMFD-PET can distinguish between tumor recurrence and post-treatment inflammatory changes—a critical clinical need in glioblastoma and head/neck cancer follow-up where FDG-PET specificity is limited [4].

Tumor specificity Inflammation FDG-PET limitation Macrophage uptake Squamous cell carcinoma

Optimal Procurement Scenarios for 3-O-Methyl-6-fluoro-dopa: Research and Clinical Applications Supported by Quantitative Evidence


FDOPA PET Plasma Metabolite Correction: Reference Standard for HPLC Input Function Analysis

Any PET center conducting quantitative FDOPA brain imaging studies requires high-purity 3-O-Methyl-6-fluoro-dopa as an analytical reference standard to validate the chromatographic separation of FDOPA from its principal metabolite in arterial plasma. Since OMFD is the only ¹⁸F-carrying metabolite besides FDOPA that crosses the BBB, failure to correct for its plasma concentration leads to systematic overestimation of the FDOPA input function and errors in the calculated DOPA decarboxylation rate (k₃). The alumina-extraction method validated for routine clinical use depends on OMFD reference material for calibration [1]. At 1 hour post-FDOPA injection, OMFD reaches approximately 20% of the FDOPA plasma concentration, making accurate quantification essential for any kinetic modeling approach [2]. This application is non-negotiable for centers performing FDOPA PET in Parkinson's disease research or clinical neuroimaging.

Brain Tumor Imaging with Amino Acid PET: OMFD as an Alternative to FET or MET Where Inflammation Discrimination Is Required

For PET centers seeking an ¹⁸F-labeled amino acid tracer for brain tumor imaging that avoids the inflammation-related false positives of FDG-PET, [¹⁸F]OMFD offers a compelling option supported by human imaging data showing SUVs of 3.0 ± 0.8 and tumor-to-non-tumor ratios of 1.9 ± 0.5 in brain tumor patients [1]. Unlike FDG, OMFD uptake in macrophages and other inflammatory cells is low, potentially enabling better discrimination between tumor recurrence and post-treatment inflammatory changes [2]. In radiation treatment planning for malignant glioma, OMFD-PET identified tumor tissue >10 cm³ outside the conventional planning target volume in 20% of patients, demonstrating added value for target volume delineation that directly impacts therapeutic outcomes . The synthesis is compatible with existing FDOPA production modules, minimizing infrastructure investment .

LAT1 Transporter Research and Squamous Cell Carcinoma Imaging

OMFD is a validated substrate for the system L amino acid transporters LAT1 and LAT4, which are overexpressed in multiple cancer types including squamous cell carcinoma (FaDu model), adenocarcinoma (HT-29 model), and glioblastoma [1]. The quantitative characterization of OMFD uptake kinetics in FaDu cells (Vmax 10.6 ± 1.1 nmol/min × mg cell protein) and the correlation with LAT1/LAT4 mRNA expression levels make OMFD a valuable molecular imaging tool for preclinical and clinical studies investigating LAT1 expression as a therapeutic target or biomarker [2]. Researchers studying amino acid transporter pharmacology, LAT1-targeted drug delivery, or LAT1 expression as a prognostic marker in head/neck and other carcinomas can use OMFD as a PET imaging readout of functional LAT1 transport activity in vivo .

Simplified Kinetic Modeling in Brain PET Studies Without Arterial Sampling

The unique metabolic inertness of OMFD—it is neither decarboxylated nor incorporated into proteins—combined with a brain distribution volume close to unity (≈1.0) and a single reversible compartment kinetic profile, makes it an attractive tracer for PET studies requiring simplified quantitative analysis [1]. Unlike FDOPA, which requires complex multi-compartment models with arterial blood sampling and metabolite correction, OMFD kinetic data can be adequately described with a single-compartment model [2]. This property is particularly valuable for multi-center clinical trials where standardization of PET quantification across sites is challenging, and for research protocols where arterial cannulation is either impractical or ethically constrained. The reduced analytical burden translates directly to lower per-scan operational costs and improved reproducibility of quantitative endpoints .

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